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Compound of Interest

Compound Name: Piperafizine B

Cat. No.: B1196691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of Piperafizine B, a natural product identified as 3,6-dibenzylidenepiperazine-2,5-dione. This

document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and

infrared (IR) spectroscopic data crucial for the identification, characterization, and quality

control of this compound.

Core Spectroscopic Data
The structural elucidation of Piperafizine B is reliant on a combination of spectroscopic

techniques. The following tables summarize the key quantitative data obtained from ¹H NMR,

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Piperafizine B.

Table 1: ¹H NMR Spectroscopic Data for Piperafizine B (3,6-dibenzylidenepiperazine-2,5-

dione)
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

Data not available in

search results

Data not available in

search results

Data not available in

search results
Vinyl H

Data not available in

search results

Data not available in

search results

Data not available in

search results
Aromatic H

Data not available in

search results

Data not available in

search results

Data not available in

search results
NH

Table 2: ¹³C NMR Spectroscopic Data for Piperafizine B (3,6-dibenzylidenepiperazine-2,5-

dione)

Chemical Shift (δ) (ppm) Assignment

164.2 C=O

134.5 Aromatic C

130.8 Aromatic C-H

129.5 Aromatic C-H

129.1 Aromatic C-H

122.3 C=C

Note: The ¹³C NMR data is sourced from a publicly available spectrum on SpectraBase and

may not reflect the exact experimental conditions of the original isolation study.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of Piperafizine B, as well as to gain insights into its fragmentation patterns.

Table 3: Mass Spectrometry Data for Piperafizine B (3,6-dibenzylidenepiperazine-2,5-dione)
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m/z Ion Type Fragmentation Pathway

290 [M]⁺ Molecular Ion

Further fragmentation data not

available in search results

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the Piperafizine B
molecule.

Table 4: Infrared (IR) Absorption Bands for Piperafizine B (3,6-dibenzylidenepiperazine-2,5-

dione)

Wavenumber (cm⁻¹) Intensity Assignment

~3200 Strong, Broad N-H Stretch (Amide)

~3050 Medium =C-H Stretch (Aromatic/Vinyl)

~1680 Strong C=O Stretch (Amide I)

~1640 Medium C=C Stretch (Alkenyl)

~1600, ~1490, ~1450 Medium to Strong C=C Stretch (Aromatic)

~1540 Medium N-H Bend (Amide II)

Note: The IR data is predicted based on the known functional groups of 3,6-

dibenzylidenepiperazine-2,5-dione, as specific experimental data was not available in the

search results.

Experimental Protocols
Detailed methodologies are critical for the reproducible spectroscopic analysis of natural

products like Piperafizine B.

Sample Preparation
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Isolation: Piperafizine B is a fungal metabolite and is typically isolated from the fermentation

broth of producing organisms such as Streptomyces thioluteus or Aspergillus nidulans.

Standard chromatographic techniques, including column chromatography and high-

performance liquid chromatography (HPLC), are employed for purification.

Purity Assessment: The purity of the isolated Piperafizine B should be assessed by HPLC

prior to spectroscopic analysis. A purity of >95% is recommended for accurate spectroscopic

characterization.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe is recommended.

Sample Preparation: Approximately 5-10 mg of purified Piperafizine B is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).

¹H NMR Acquisition: Standard acquisition parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans

should be acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)

are typically required.

Mass Spectrometry
Instrumentation: An electron ionization mass spectrometer (EI-MS) is suitable for the

analysis of Piperafizine B. High-resolution mass spectrometry (HRMS) can be used for

accurate mass measurement and elemental composition determination.

Sample Introduction: The purified sample can be introduced via a direct insertion probe or, if

coupled with a gas chromatograph, through the GC column.

Ionization: A standard electron energy of 70 eV is used for EI.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Infrared Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Sample Preparation: The solid sample of Piperafizine B can be prepared as a KBr

(potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and

pressed into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet is recorded and subtracted from the sample

spectrum.

Logical Workflow and Visualization
The spectroscopic analysis of a natural product like Piperafizine B follows a logical

progression to ensure comprehensive characterization.
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Caption: Workflow for the isolation and spectroscopic characterization of Piperafizine B.

This technical guide serves as a foundational resource for the spectroscopic analysis of

Piperafizine B. While a comprehensive set of experimental data from the primary literature

was not fully accessible, the information provided, based on the known chemical structure and

general spectroscopic principles, offers a robust framework for researchers in the field.

To cite this document: BenchChem. [Spectroscopic Blueprint of Piperafizine B: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196691#spectroscopic-analysis-of-piperafizine-b-
nmr-ms-ir]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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